N-(2-chloro-4,5-dimethoxybenzyl)butanamide
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Overview
Description
N-(2-chloro-4,5-dimethoxybenzyl)butanamide is an organic compound that features a benzyl group substituted with chlorine and methoxy groups, attached to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,5-dimethoxybenzyl)butanamide typically involves the reaction of 2-chloro-4,5-dimethoxybenzyl chloride with butanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,5-dimethoxybenzyl)butanamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-4,5-dimethoxybenzyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-chloro-4,5-dimethoxybenzyl)butanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound shares structural similarities with N-(2-chloro-4,5-dimethoxybenzyl)butanamide and has been studied for its potential antidiabetic activity.
N-(2-chloro-4,5-dimethoxybenzyl)-1-butanamine hydrochloride: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H18ClNO3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C13H18ClNO3/c1-4-5-13(16)15-8-9-6-11(17-2)12(18-3)7-10(9)14/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
PXDBVHYVFLGCIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC(=C(C=C1Cl)OC)OC |
Origin of Product |
United States |
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